molecular formula C7H4ClLiN2O3 B8673747 Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Cat. No. B8673747
M. Wt: 206.5 g/mol
InChI Key: FXLKVAPECDXTMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C7H4ClLiN2O3 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Molecular Formula

C7H4ClLiN2O3

Molecular Weight

206.5 g/mol

IUPAC Name

lithium;2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C7H5ClN2O3.Li/c8-4-1-2-5(9-3-4)10-6(11)7(12)13;/h1-3H,(H,12,13)(H,9,10,11);/q;+1/p-1

InChI Key

FXLKVAPECDXTMM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=NC=C1Cl)NC(=O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl chlorooxoacetate (78.7 ml) was added dropwise to a suspension of 2-amino-5-chloropyridine (100 g) and sodium hydrogencarbonate (78.4 g) in tetrahydrofuran (2000 ml) at 0° C., and the mixture was stirred at room temperature for 2 hours. After the reaction mixture was added to a mixture of diethyl ether (2000 ml), ammonium chloride (62.4 g) and water (1000 ml), liquid separation was performed. The resultant water layer was extracted with methylene chloride. Organic layers were combined and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate (162 g). Water (450 ml) and lithium hydroxide (18.2 g) were added to a solution of this ester (160 g) in tetrahydrofuran (1800 ml). After the mixture was stirred at room temperature for 2 hours, the solvent was distilled off under reduced pressure, and hexane (3000 ml) was added to the resultant residue to stir the mixture for 3 hours. Solids were collected by filtration and dried. Acetonitrile (1000 ml) was added to the solids (190 g), and the mixture was stirred for 1 hour. Solids formed were collected by filtration, washed with diethyl ether (500 ml) and then dried to obtain the title compound (158 g).
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.